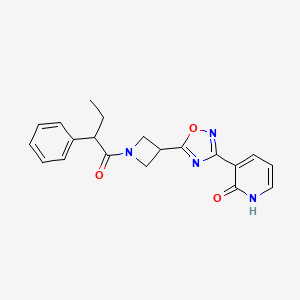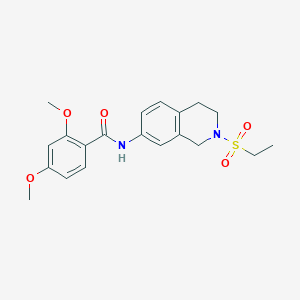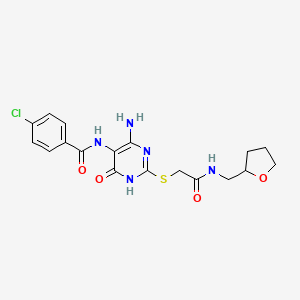![molecular formula C17H19N3OS B2672915 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1797874-84-0](/img/structure/B2672915.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: is a complex organic compound that features a pyrido[4,3-d]pyrimidine core fused with a cyclopentyl group and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidine core, which is then functionalized with a cyclopentyl group and a thiophene ring. Common reagents used in these reactions include cyclopentanone, thiophene-2-carboxaldehyde, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[4,3-d]pyrimidine core can be reduced to form dihydropyrido derivatives.
Substitution: Various substituents can be introduced at different positions on the core structure.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyrido[4,3-d]pyrimidine core can produce dihydropyrido derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Wirkmechanismus
The mechanism of action of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[4,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.
Thiophene-containing compounds: These compounds contain a thiophene ring and exhibit similar chemical properties.
Cyclopentyl derivatives: These compounds feature a cyclopentyl group and are used in various chemical applications.
Uniqueness
What sets (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone apart is its unique combination of structural elements. The presence of the pyrido[4,3-d]pyrimidine core, thiophene ring, and cyclopentyl group provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Eigenschaften
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-16(17(6-1-2-7-17)15-4-3-9-22-15)20-8-5-14-13(11-20)10-18-12-19-14/h3-4,9-10,12H,1-2,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJGRNPHLWRGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4=NC=NC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2672832.png)
![7-((2-Fluorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2672833.png)
![methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)propanoate](/img/structure/B2672835.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-phenylcyclopropyl)methanone](/img/structure/B2672836.png)
![1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one](/img/structure/B2672837.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2672841.png)


![2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine](/img/structure/B2672844.png)


![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2672850.png)


